molecular formula C13H18N2O4S B2362431 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide CAS No. 1105246-42-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide

Cat. No.: B2362431
CAS No.: 1105246-42-1
M. Wt: 298.36
InChI Key: WKCXSQHNBKWNKR-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a 2-methylphenyl group and a methoxyacetamide side chain. This structure combines sulfone and aromatic moieties, which are known to enhance metabolic stability and receptor binding in medicinal chemistry.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-4-5-11(15-6-3-7-20(15,17)18)8-12(10)14-13(16)9-19-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCXSQHNBKWNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Isothiazolidinyl Group: The isothiazolidinyl group is introduced through a cyclization reaction involving a suitable precursor, such as a thioamide and an oxidizing agent.

    Substitution Reaction: The phenyl ring is functionalized with a methoxyacetamide group through a substitution reaction. This can be achieved using a suitable acylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Thiazolidinedione Analogs

Feature Target Compound Thiazolidinedione Analogs (e.g., 3a–i in )
Core Heterocycle 1,1-Dioxidoisothiazolidine (sulfone) 2,4-Dioxothiazolidin-5-ylidene (diketo)
Key Substituents 2-Methylphenyl, methoxyacetamide Varied N-substituents (e.g., nitro, methoxy, methyl)
Stability High (sulfone resists redox reactions) Moderate (tautomerism may reduce stability)
Biological Activity Underexplored (potential antiproliferative) Hypoglycemic (PPAR-γ modulation)
2.2. Antiproliferative Acetamide Derivatives

highlights 2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI) , which shares the 1,1-dioxidoisothiazolidine moiety but incorporates an indazolyl-biphenyl system. Key distinctions:

  • Aromatic Systems : The target compound uses a simpler 2-methylphenyl group, whereas BI’s biphenyl-indazole system likely enhances DNA intercalation or PARP inhibition (evidenced by PARP fragmentation in uterine myoma cells).
2.3. Agrochemical Chloroacetamides

lists pesticidal chloroacetamides (e.g., alachlor, pretilachlor), which differ in substituents but share the acetamide backbone:

  • Electron-Withdrawing Groups : Agrochemicals feature chloro substituents (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), enhancing herbicidal activity via lipid biosynthesis inhibition. The target compound’s methoxy group may reduce electrophilicity, shifting applications to pharmacology .

Table 2: Comparison with Agrochemical Acetamides

Feature Target Compound Agrochemical Analogs ()
Key Substituents Methoxy, sulfone Chloro, alkyl/aryl
Reactivity Low electrophilicity High (chloro groups enable nucleophilic reactions)
Application Pharmacological (hypothetical) Herbicidal (lipid biosynthesis inhibition)

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxyacetamide is a synthetic organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

  • Dioxidoisothiazolidin moiety
  • 2-Methylphenyl group
  • Methoxyacetamide substituent

Its molecular formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S with a molecular weight of approximately 305.34 g/mol. The structural complexity suggests potential interactions with various biological targets, which may contribute to its pharmacological effects .

Anticancer Potential

The biological evaluation of related compounds suggests that this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives showed significant growth inhibition in glioblastoma and neuroblastoma cell lines .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineLC50 (nM)Notes
Compound 1U87 (Glioblastoma)200 ± 60Significant sensitivity compared to controls
Compound 3BE (Neuroblastoma)18.9Highly sensitive; potential for clinical application

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Cytotoxicity in Cancer Models : A study assessed the cytotoxic effects of structurally similar compounds in various cancer models, revealing that certain derivatives had LC50 values in the nanomolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds often induce apoptosis in cancer cells through DNA damage and cell cycle arrest .
  • In Vivo Efficacy : In vivo studies demonstrated that certain derivatives could effectively reduce tumor growth in xenograft models without significant toxicity to normal tissues .

Safety and Toxicity

Currently, there is a lack of comprehensive data on the safety profile and potential hazards associated with this compound. Further research is necessary to elucidate its toxicological effects and establish safety parameters for therapeutic use.

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